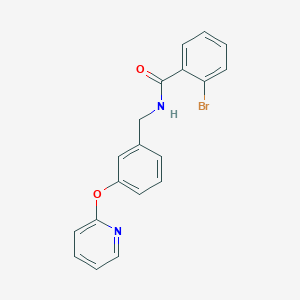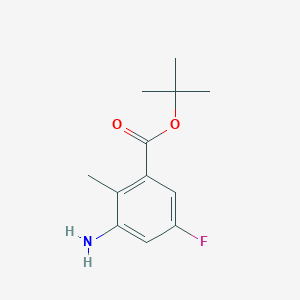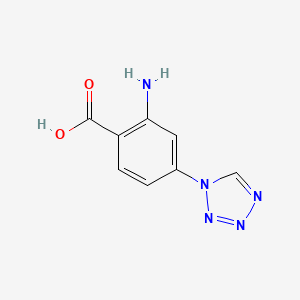![molecular formula C14H12ClNO5S2 B2863972 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1021021-00-0](/img/structure/B2863972.png)
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, a sulfonyl group, and a dihydrobenzodioxin . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized in the context of developing novel inhibitors of B-Raf kinase . These methods typically involve multi-step organic synthesis procedures .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several different functional groups . The overall geometry of similar molecules is often largely planar, but can be slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential
The compound exhibits significant interest in enzyme inhibition studies, particularly for its potential as an α-glucosidase and acetylcholinesterase inhibitor. These inhibitors are crucial for managing diseases like diabetes and Alzheimer's, respectively. The synthesis process involves multiple steps, starting with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine reacting with various sulfonyl chlorides and bromo-N-(un/substituted-phenyl)acetamides. The resulting compounds demonstrate substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in vitro enzyme inhibition data supporting these findings (Abbasi et al., 2019).
Antitumor Activity
Another significant application of related chemical structures is in the development of anticancer agents. Various derivatives, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, have been synthesized and tested for their antitumor activity against a broad spectrum of human tumor cell lines. Certain compounds within this class have shown considerable anticancer activity, highlighting the potential of these derivatives in cancer treatment (Yurttaş et al., 2015).
Cytotoxic Activity
Sulfonamide derivatives have been synthesized for evaluating their cytotoxic activity against cancer cell lines, including breast and colon cancer. Some compounds demonstrated potent cytotoxic effects, with specific derivatives being particularly effective against breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).
Metabolic Stability Improvement
Investigations into metabolic stability have led to the creation of compounds designed to reduce metabolic deacetylation, a common issue affecting drug efficacy. By exploring various heterocyclic analogues, researchers aim to find alternatives that retain in vitro potency and in vivo efficacy while exhibiting minimal metabolic deacetylation. This research is pivotal for developing more stable and effective therapeutic agents (Stec et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S2/c15-12-3-4-14(22-12)23(18,19)8-13(17)16-9-1-2-10-11(7-9)21-6-5-20-10/h1-4,7H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYIGSZDXUIUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)



![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)
![3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2863897.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2863900.png)
![4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid](/img/structure/B2863903.png)

![3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2863907.png)

![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)
